molecular formula C10H7F3N2O2 B3001542 2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide CAS No. 861210-83-5

2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide

Cat. No.: B3001542
CAS No.: 861210-83-5
M. Wt: 244.173
InChI Key: FLIQZGVSOUVTHP-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide is a useful research compound. Its molecular formula is C10H7F3N2O2 and its molecular weight is 244.173. The purity is usually 95%.
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Scientific Research Applications

Photochemical and Thermochemical Modeling

  • Spectroscopic Studies and Solar Cell Applications: The spectroscopic and electronic properties of compounds related to 2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide have been studied. These compounds are found to have potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection suitable for photovoltaic cells (Mary et al., 2020).

Biological and Antimicrobial Activities

  • Antimicrobial and Anti-Inflammatory Activities: Some compounds structurally related to this compound have been synthesized and tested for antimicrobial and anti-inflammatory activities. Significant decreases in paw volume were observed, indicating anti-inflammatory effects, although antimicrobial activities at certain concentrations were not significant (Thomas, Geetha, & Murugan, 2009).

Synthesis and Structural Analysis

  • Synthesis of Functional Heterocycles: A related study described the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for preparing a series of 3,5-disubstituted benzoxazoles. The structure of this compound was established through various spectroscopic methods (Khodot & Rakitin, 2022).

Chemical Reactions and Modifications

  • Oxidative Addition to Alkenes: A study investigated reactions of trifluoroacetamide with alkenes and dienes in an oxidative system, yielding products of iodoamidation. This process is essential for understanding the chemical behavior of compounds like this compound (Shainyan et al., 2015).

Electronic and Optical Properties

  • Quantum Mechanical Studies: The quantum mechanical properties of certain benzoxazoline acetamide analogs were examined. These studies included analyzing molecular structures, electronic transitions, and charge transfer within the molecules, providing insights into the electronic characteristics of related compounds (Mansha et al., 2020).

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-5-14-7-3-2-6(4-8(7)17-5)15-9(16)10(11,12)13/h2-4H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIQZGVSOUVTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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